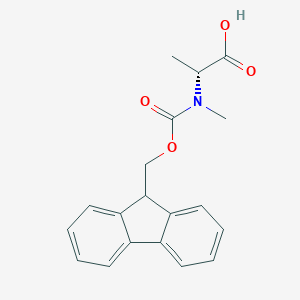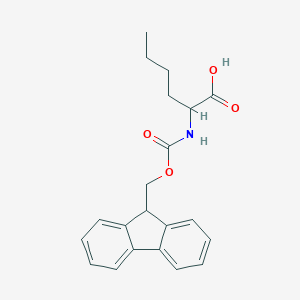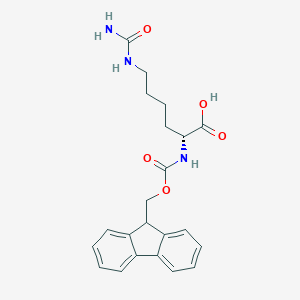
Fmoc-D-cis-hyp-OH
描述
Fmoc-D-cis-Hyp-OH is a biochemical compound that falls under the category of proline derivatives . It is an amino acid derivative used in chemical synthesis and peptide chemistry .
Synthesis Analysis
Fmoc-D-cis-Hyp-OH is used as a building block for the introduction of hydroxyproline amino-acid residues by Fmoc SPPS . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .
Molecular Structure Analysis
The molecular formula of Fmoc-D-cis-Hyp-OH is C20H19NO5 . It has a molecular weight of 353.38 . The molecule contains a total of 48 bonds, including 29 non-H bonds, 14 multiple bonds, 4 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 five-membered rings, 2 six-membered rings, 2 nine-membered rings, 1 carboxylic acid (aliphatic), 1 (thio-) carbamate (aliphatic), and 2 hydroxyl groups .
Chemical Reactions Analysis
Fmoc-D-cis-Hyp-OH is used in Fmoc solid-phase peptide synthesis . The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Physical And Chemical Properties Analysis
Fmoc-D-cis-Hyp-OH has a density of 1.4±0.1 g/cm3, a boiling point of 595.5±50.0 °C at 760 mmHg, and a flash point of 314.0±30.1 °C . Its exact mass is 353.126312 . The compound should be stored at a temperature of 2-8°C .
科学研究应用
1. Biomedical Applications
- Summary of the Application: Fmoc-D-cis-hyp-OH is used in the creation of peptide-based hydrogels (PHGs), which are biocompatible materials suitable for biological, biomedical, and biotechnological applications, such as drug delivery and diagnostic tools for imaging .
- Methods of Application: The synthesis of six analogues of the series K, in which the acetyl group at the N-terminus is replaced by aromatic portions, such as the Fmoc protecting group or the Fmoc-FF hydrogelator. The tendency of all peptides to self-assemble and to gel in aqueous solution was investigated using a set of biophysical techniques .
- Results or Outcomes: Among the Fmoc-derivatives of series K, Fmoc-K3 hydrogel, which is the more rigid one (G’ = 2526 Pa), acts as potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .
2. Peptide Synthesis
- Summary of the Application: Fmoc-D-cis-hyp-OH is used in the Fmoc Solid Phase Peptide Synthesis (SPPS), a method that has been largely used and can be an excellent alternative to achieve larger quantities of these biomolecules .
- Methods of Application: In the synthetic Fmoc methodology, all amino acid derivatives used during the synthesis have the 9-fluorenylmethyloxycarbonyl (Fmoc) as a protecting group. It is a temporary protecting group of the amino function, removed at each step of the synthesis, being a base labile group .
- Results or Outcomes: The Fmoc SPPS method allows for the synthesis of peptides in larger quantities, which is especially useful when unnatural modifications or introduction of site-specific tags are required .
3. Cancer Treatment
- Summary of the Application: Fmoc-D-cis-hyp-OH has been used in the discovery of potent antagonists of the antiapoptotic protein XIAP for the treatment of cancer .
- Methods of Application: The compound is used in the synthesis of antagonists that can inhibit the XIAP protein, which is often overexpressed in cancer cells and contributes to their survival .
- Results or Outcomes: The discovery of these antagonists has led to the development of potential new cancer treatments .
4. Glycopeptide Synthesis
- Summary of the Application: Fmoc-D-cis-hyp-OH is used in the synthesis of glycopeptides, which are molecules that contain a carbohydrate domain and a peptide domain .
- Methods of Application: The compound is used in the stereoselective synthesis of N- and O-glycosylated amino acids, which are then used in solid-phase glycopeptide synthesis .
- Results or Outcomes: This method allows for the production of glycopeptides, which play an important role in various biological events and pathological processes .
5. Composite Macrocycles
- Summary of the Application: Fmoc-D-cis-hyp-OH has been used in the synthesis of composite macrocycles .
- Methods of Application: The compound is used in large ring-forming alkylations to provide facile access to composite macrocycles .
- Results or Outcomes: This method allows for the production of composite macrocycles, which have potential applications in various fields, including drug discovery .
6. Antimicrobial Peptides
- Summary of the Application: Fmoc-D-cis-hyp-OH has been used in the discovery of antimicrobial peptides from Temporin‐L .
- Methods of Application: The compound is used in the synthesis of decorated prolines, which are then used in the discovery of antimicrobial peptides .
- Results or Outcomes: This method has led to the discovery of new antimicrobial peptides, which have potential applications in the treatment of various infections .
安全和危害
Fmoc-D-cis-Hyp-OH is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, immediately wash skin with copious amounts of water for at least 15 minutes . If inhaled, remove to fresh air . If ingested, wash out mouth with copious amounts of water for at least 15 minutes .
未来方向
属性
IUPAC Name |
(2R,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c22-12-9-18(19(23)24)21(10-12)20(25)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18,22H,9-11H2,(H,23,24)/t12-,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOUUPUICWUFXPM-KZULUSFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN([C@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40428481 | |
| Record name | (4R)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-hydroxy-D-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-cis-hyp-OH | |
CAS RN |
214852-45-6 | |
| Record name | (4R)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-hydroxy-D-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














